3,6-Dichlorothieno[3,2-c]pyridine
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Overview
Description
3,6-Dichlorothieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structureThe compound’s molecular formula is C₇H₃Cl₂NS, and it has a molecular weight of 204.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichlorothieno[3,2-c]pyridine typically involves the chlorination of thieno[3,2-c]pyridine. One common method includes the reaction of thieno[3,2-c]pyridine with phosphorus oxychloride (POCl₃) under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can improve the sustainability of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thieno[3,2-c]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Scientific Research Applications
3,6-Dichlorothieno[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3,6-Dichlorothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorothieno[3,2-c]pyridine
- 4-Chlorothieno[3,2-c]pyridine
- 2,4-Dichlorothieno[3,2-c]pyridine
Uniqueness
3,6-Dichlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 6 positions can enhance its electrophilicity, making it more reactive towards nucleophiles. Additionally, the compound’s unique structure can lead to distinct interactions with biological targets, potentially resulting in novel therapeutic effects .
Properties
Molecular Formula |
C7H3Cl2NS |
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Molecular Weight |
204.08 g/mol |
IUPAC Name |
3,6-dichlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-3-11-6-1-7(9)10-2-4(5)6/h1-3H |
InChI Key |
FPXVSYCCDQWHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CS2)Cl |
Origin of Product |
United States |
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